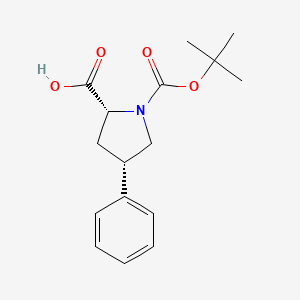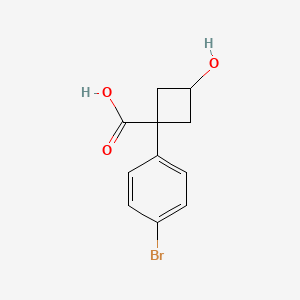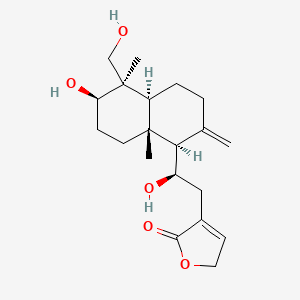
14-Deoxy-11-hydroxyandrographolide
Übersicht
Beschreibung
14-Deoxy-11-hydroxyandrographolide is a compound isolated from Andrographis paniculate . It shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells .
Synthesis Analysis
The synthesis of 14-Deoxy-11-hydroxyandrographolide and its derivatives has been reported in several studies . For instance, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .Molecular Structure Analysis
The molecular weight of 14-Deoxy-11-hydroxyandrographolide is 350.45, and its formula is C20H30O5 . The compound’s structure has been characterized using 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .Chemical Reactions Analysis
Several chemical reactions involving 14-Deoxy-11-hydroxyandrographolide have been reported . For example, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of 14-Deoxy-11-hydroxyandrographolide have been characterized using various techniques such as 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Application Summary
14-Deoxy-11-hydroxyandrographolide and its synthetic analogs have been reported to possess significant anticancer cytotoxicological properties . These compounds have been evaluated against a panel of cancer cell lines, with some exhibiting much greater cytotoxicity than the parent compound .
Methods of Application
The cytotoxicities of the synthesized 14-deoxy-11-hydroxyandrographolide analogs were evaluated against a panel of cancer cell lines .
Results or Outcomes
For example, analog 2j was 6–35 times more potent than the parent compound and the anticancer agent, ellipticin, on all cell lines except LU-1 cancer cells .
Apoptosis Induction
Specific Scientific Field
Application Summary
12-substituted-14-deoxy-andrographolide derivatives have been found to induce apoptosis in cancer cells . In particular, the semi-synthetic derivative 3g exhibited potent cytotoxic activity against a number of human cancer cell lines, particularly the HCT-116 cell line .
Methods of Application
The effects of these derivatives on cell cycle arrest and their apoptosis-inducing potential were investigated on the HCT-116 cell line .
Results or Outcomes
The compounds 3c and 3g were found to be non-toxic (IC50 >250 μM) to baby hamster kidney (BHK-21) normal cells .
Inhibition of Proliferation in Leukemic Cells
Specific Scientific Field
Application Summary
14-Deoxy-11,12-didehydroandrographolide (AND2), an analogue of andrographolide, showed potent cytotoxicity against human promonocytic leukemia (THP-1) cells .
Methods of Application
The antiproliferative effect of AND2 on both adherent (PC-3 and MDAMB) and non-adherent (THP-1 and Jurkat) cancer cell lines was evaluated by MTT assay .
Results or Outcomes
AND2 showed antiproliferative action on both THP-1 and Jurkat cancer cell lines with low IC50 values .
Liver-Protective Effects
Specific Scientific Field
Application Summary
14-Deoxy-11,12-didehydroandrographolide has been reported to have liver-protective effects probably resulting from increases in antioxidant and anti-inflammatory activities .
Methods of Application
This application is based on the inherent properties of the compound, and specific experimental procedures are not mentioned in the source .
Results or Outcomes
The specific outcomes are not mentioned in the source, but the compound is reported to have liver-protective effects .
Anti-biofilm Activity
Specific Scientific Field
Application Summary
14-Deoxy-11,12-didehydroandrographolide is a biologically active molecule present in the extract of Andrographis paniculata (Kalmegh), a classic ethnic herbal formula, which has been used for over thousand years as therapeutics to treat numerous infectious diseases like upper respiratory tract infection, urinary tract infection, and many more health issues .
Methods of Application
The specific experimental procedures are not mentioned in the source .
Results or Outcomes
The specific outcomes are not mentioned in the source, but the compound is reported to have anti-biofilm activity .
Antihyperglycemic Activity
Specific Scientific Field
Application Summary
14-Deoxy-11,12-didehydroandrographolide has been reported to have antihyperglycemic activity .
Methods of Application
The specific experimental procedures are not mentioned in the source .
Results or Outcomes
The specific outcomes are not mentioned in the source, but the compound is reported to have antihyperglycemic activity .
Eigenschaften
IUPAC Name |
4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCOXWUZAOLDT-JLEOBMEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Deoxy-11-hydroxyandrographolide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



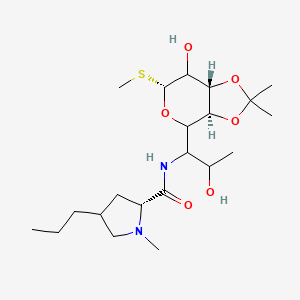
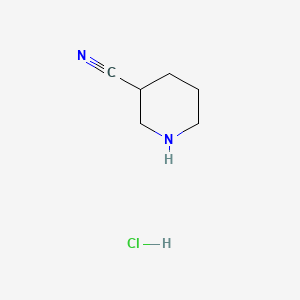
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
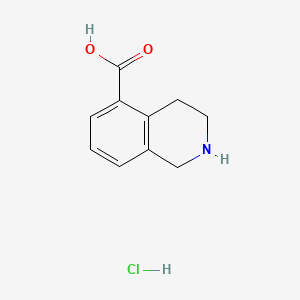
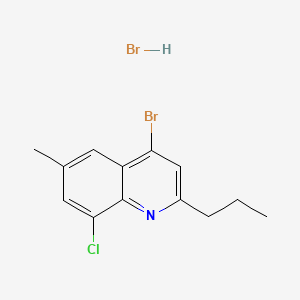
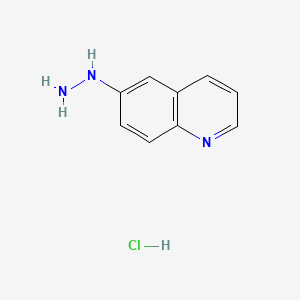
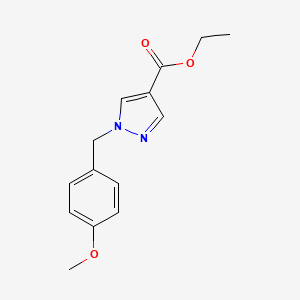
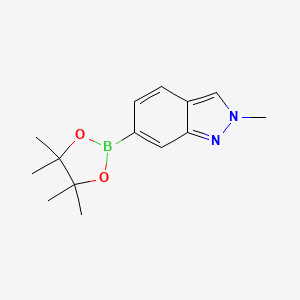
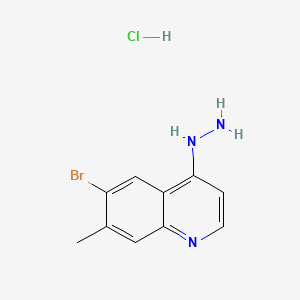
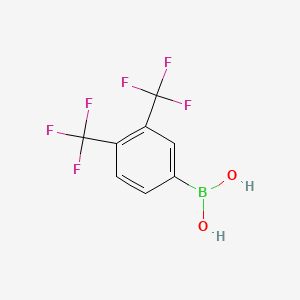
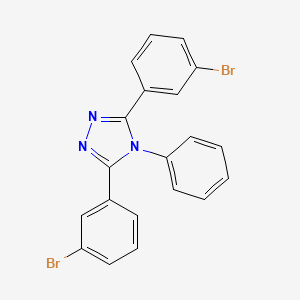
![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
